molecular formula C19H13BrO2 B12047581 8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one CAS No. 959571-93-8

8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one

Katalognummer: B12047581
CAS-Nummer: 959571-93-8
Molekulargewicht: 353.2 g/mol
InChI-Schlüssel: KNCWGGDYISFPIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HR-73 involves the bromination of 1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one. The reaction typically employs bromine as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of HR-73 would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

HR-73 undergoes several types of chemical reactions, including:

    Oxidation: HR-73 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups in HR-73.

    Substitution: The bromine atom in HR-73 can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Wissenschaftliche Forschungsanwendungen

HR-73 has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

HR-73 is unique among SIRT1 inhibitors due to its specific structure and mechanism of action. Similar compounds include:

    Splitomycin: The parent compound from which HR-73 is derived.

    Sirtinol: Another SIRT1 inhibitor with a different chemical structure.

    EX-527: A potent and selective SIRT1 inhibitor used in various research studies.

These compounds share the common feature of inhibiting SIRT1 but differ in their chemical structures and specific biological effects .

Eigenschaften

CAS-Nummer

959571-93-8

Molekularformel

C19H13BrO2

Molekulargewicht

353.2 g/mol

IUPAC-Name

8-bromo-2-phenyl-1,2-dihydrobenzo[f]chromen-3-one

InChI

InChI=1S/C19H13BrO2/c20-14-7-8-15-13(10-14)6-9-18-17(15)11-16(19(21)22-18)12-4-2-1-3-5-12/h1-10,16H,11H2

InChI-Schlüssel

KNCWGGDYISFPIT-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)OC2=C1C3=C(C=C2)C=C(C=C3)Br)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.